molecular formula C9H12N2O2 B1593164 Methyl 5-(dimethylamino)nicotinate CAS No. 29898-23-5

Methyl 5-(dimethylamino)nicotinate

Cat. No. B1593164
CAS RN: 29898-23-5
M. Wt: 180.2 g/mol
InChI Key: UZBCZKOYJMGKCW-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylamino)nicotinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Methyl 5-(dimethylamino)nicotinate has been achieved through base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .


Molecular Structure Analysis

The IUPAC name for Methyl 5-(dimethylamino)nicotinate is methyl 5-(dimethylamino)nicotinate . The InChI code for this compound is 1S/C9H12N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

Methyl 5-(dimethylamino)nicotinate is a solid substance at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

DNA Repair Enhancement

A study by Berger and Sikorski (1980) demonstrated that nicotinamide, a compound related to Methyl 5-(dimethylamino)nicotinate, stimulates DNA repair synthesis in human lymphocytes treated with DNA-damaging agents. This suggests potential applications in enhancing cellular repair mechanisms (Berger & Sikorski, 1980).

Cellular Differentiation

Research by Terada et al. (1979) found that nicotinamide and its analogues induce differentiation of murine erythroleukemia cells, highlighting their role in influencing cell fate and potential applications in cancer treatment (Terada et al., 1979).

Electrocatalytic Sensing

Persson (1990) developed a chemically modified electrode for the oxidation of reduced nicotinamide adenine dinucleotide (NADH) based on a phenothiazine derivative. This application is crucial for biochemical sensing and analysis (Persson, 1990).

Epigenetic Remodeling in Cancer

A study by Ulanovskaya et al. (2013) showed that Nicotinamide N-methyltransferase (NNMT), through its metabolic products, leads to epigenetic changes in cancer cells, offering insights into cancer treatment strategies (Ulanovskaya et al., 2013).

Membrane Fabrication

Research by Hassankiadeh et al. (2015) utilized Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate in the preparation of poly(vinylidene fluoride) hollow fiber membranes, indicating its use in advanced material fabrication (Hassankiadeh et al., 2015).

Metabolic Methylation Sink in Cancer

A study by Ulanovskaya et al. revealed that NNMT contributes to tumorigenesis by consuming methyl units and creating a stable metabolic product, 1-methylnicotinamide, which alters the epigenetic state of cancer cells (Ulanovskaya et al., 2013).

Safety And Hazards

The safety information for Methyl 5-(dimethylamino)nicotinate indicates that it may cause skin irritation and serious eye irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

methyl 5-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBCZKOYJMGKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632084
Record name Methyl 5-(dimethylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(dimethylamino)nicotinate

CAS RN

29898-23-5
Record name Methyl 5-(dimethylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 283 mg (1.86 mmol) of methyl 5-aminonicotinate in 19 mL of CH3CN and 19 mL of 37% formaldehyde in H2O was added 353 mg (5.62 mmol) of NaCNBH3, and 50 drops of acetic acid. The solution was stirred at r.t. for 18.5 h and 40 mL of EtOAc and 40 mL of sat. NaHCO3 solution was added. The layers were separated, and the organic layer was washed with 25 mL of sat. NaHCO3 and 25 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (0.5% MeOH/CHCl3) resulted in 124 mg of methyl 5-(dimethylamino)nicotinate as a yellow oil in 37% yield.
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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